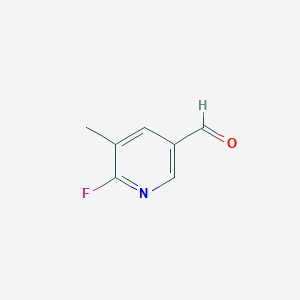

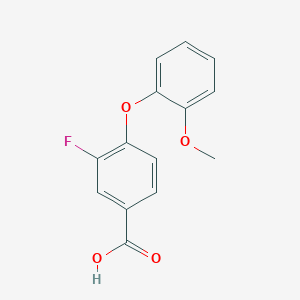

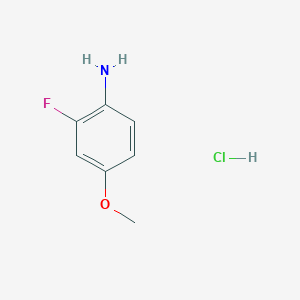

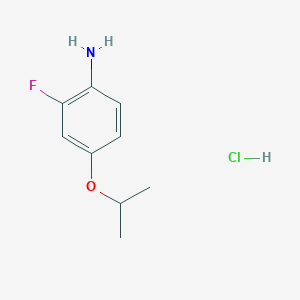

3-Fluoro-4-(2-methoxyphenoxy)benzoic acid

Übersicht

Beschreibung

3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is a synthetic molecule used in a variety of scientific experiments . It is a fluorinated para-anisic acid derivative . The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group .

Synthesis Analysis

In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols . In Kormos and his team’s research, 4-(3-hydroxyphenoxy) benzoic acid was synthesized from 4-(3-methoxyphenoxy) benzoic acid by refluxing it with 48% hydrogen bromide in acetic acid .Molecular Structure Analysis

The molecular formula of this compound is C14H11FO4 . The molecular weight is 262.23 g/mol . The InChI string isInChI=1S/C14H11FO4/c1-18-12-4-2-3-5-13(12)19-11-7-6-9(14(16)17)8-10(11)15/h2-8H,1H3,(H,16,17) . Chemical Reactions Analysis

This compound can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Furthermore, it can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction . Additionally, it can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 211-213 °C (lit.) . It has a molecular weight of 170.14 g/mol .Wissenschaftliche Forschungsanwendungen

Transformation in Methanogenic Consortia

- Research has shown that fluorinated compounds like 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid can be used to detect aromatic metabolites in methanogenic consortia. Fluorinated analogs of aromatic compounds were used to understand the demethylation reactions and the transformation of these compounds in methanogenic environments. This includes the transformation of m-cresol into different metabolites through a demethylation process, which is an important step in methanogenesis (Londry & Fedorak, 1993).

Synthesis of Fluorescent Probes

- Another study demonstrated the use of fluorinated compounds in the synthesis of fluorescent probes, particularly for sensing pH and metal cations. 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a related compound, was found to be effective for sensing magnesium and zinc cations, and was also sensitive to pH changes. This indicates the potential for similar fluorinated compounds in developing sensitive and selective fluorescence-based sensors (Tanaka et al., 2001).

Environmental Transformation Studies

- In environmental research, studies have utilized fluorinated analogs to track the transformation and degradation of pollutants. For example, a study used isomeric fluorophenols to investigate the transformation of phenol to benzoate in anaerobic conditions, showing how fluorinated compounds can act as analogs to study environmental degradation pathways (Genthner et al., 1989).

Material Science and Polymer Research

- Fluorinated benzoic acids are also significant in the field of material science, particularly in the synthesis of high-performance polymers. A study on the synthesis of fluorinated phthalazinone monomers demonstrated their potential in creating polymers with excellent thermal properties and solubility, indicating the role of fluorinated compounds in advanced material development (Xiao et al., 2003).

Luminescent Lanthanide Complexes

- Fluorinated benzoic acids have been used in the synthesis and characterization of luminescent lanthanide complexes. These complexes, involving rare earth elements, show promising applications in fields like photonics due to their bright and monochromatic luminescence. This illustrates the utility of fluorinated compounds in creating advanced luminescent materials (Liu et al., 2009).

Wirkmechanismus

Mode of Action

The presence of the fluorine atom in the molecule suggests that it may undergo nucleophilic aromatic substitution reactions .

Result of Action

It has been suggested that the compound can undergo various reactions, including fischer esterification, which affords esters with ligustrazine moiety for the treatment of alzheimer’s disease .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Zukünftige Richtungen

3-Fluoro-4-(2-methoxyphenoxy)benzoic acid has potential applications in drug discovery, medicinal chemistry, and biochemistry research . It can be used as an intermediate in the preparation of APIs for the treatment of Alzheimer’s disease . It also has potential biological activities, including anti-tumor and anti-inflammatory effects .

Relevant Papers The paper titled “Fries rearrangement: scalable synthesis of key fluoro building blocks 3-fluoro-4-methoxybenzoyl chloride and 1, 2-diethoxy-3-fluorobenzene” discusses the synthesis of this compound . Another paper titled “Synthesis and evaluation of novel ligustrazine derivatives as multi-targeted inhibitors for the treatment of Alzheimer’s disease” discusses its potential use in the treatment of Alzheimer’s disease .

Eigenschaften

IUPAC Name |

3-fluoro-4-(2-methoxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO4/c1-18-12-4-2-3-5-13(12)19-11-7-6-9(14(16)17)8-10(11)15/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYAFSZLDCJCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

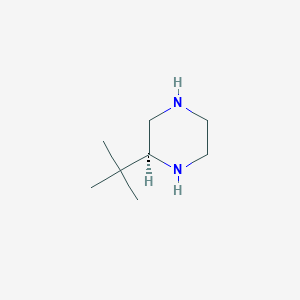

![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)